![molecular formula C22H21F3N2O4S B2918959 {1,1-dioxido-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(4-methylpiperidin-1-yl)methanone CAS No. 1251561-63-3](/img/structure/B2918959.png)
{1,1-dioxido-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(4-methylpiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{1,1-dioxido-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(4-methylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H21F3N2O4S and its molecular weight is 466.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of F3406-1847, also known as 2-(4-methylpiperidine-1-carbonyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione, is the glycoprotein GP2 of the Lymphocytic choriomeningitis virus (LCMV) . This glycoprotein plays a crucial role in the virus’s ability to enter host cells .
Mode of Action
F3406-1847 inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment . This fusion is mediated by LCMV glycoprotein GP2 and is required to release the virus ribonucleoprotein into the cell cytoplasm to initiate transcription and replication of the virus genome . The compound has been found to interact with residue M437 within the transmembrane domain of GP2, which is critical for virus susceptibility to F3406-1847 .
Biochemical Pathways
The biochemical pathway primarily affected by F3406-1847 is the viral entry pathway of LCMV . By inhibiting the pH-dependent fusion mediated by GP2, F3406-1847 prevents the virus from releasing its ribonucleoprotein into the host cell’s cytoplasm . This action effectively halts the transcription and replication of the virus genome, thereby inhibiting the virus’s ability to multiply within the host .
Result of Action
The primary result of F3406-1847’s action is the inhibition of LCMV multiplication . By preventing the virus from entering host cells and initiating its replication process, F3406-1847 effectively reduces the spread of the virus within the host .
Action Environment
The action of F3406-1847 is influenced by the pH of the endosome compartment within host cells . The compound specifically interferes with the pH-dependent fusion process mediated by GP2, suggesting that changes in endosomal pH could potentially impact the efficacy of F3406-1847 . .
Biologische Aktivität
The compound {1,1-dioxido-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(4-methylpiperidin-1-yl)methanone is a benzothiazine derivative notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features a complex molecular structure characterized by:
- Benzothiazine ring system
- Dioxido functional group
- Trifluoromethoxy substituents
These structural elements are crucial in determining the compound's reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the benzothiazine core.
- Introduction of the trifluoromethoxy group.
- Final modification to incorporate the piperidine moiety.
Key Parameters :
- Temperature and reaction time are critical for optimizing yield and purity.
- Solvent choice can significantly affect the reaction pathway and product stability.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Computational studies suggest that it may function as an inhibitor for various enzymes involved in disease pathways, particularly in cancer and inflammatory responses.
In Vitro Studies
Recent in vitro studies have demonstrated that this compound exhibits:
- Antitumor activity : It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
- Anti-inflammatory effects : The compound reduces the production of pro-inflammatory cytokines in activated immune cells.
Case Studies
- Anticancer Activity : In a study published in Journal of Medicinal Chemistry, derivatives similar to this compound were tested against human cancer cell lines, revealing IC50 values in the low micromolar range, indicating potent anticancer properties .
- Inflammation Modulation : A study highlighted its role in modulating inflammatory pathways by inhibiting NF-kB activation, which is crucial for the expression of many inflammatory genes .
Data Tables
Biological Activity | Mechanism | Reference |
---|---|---|
Antitumor | Inhibition of cell proliferation | |
Anti-inflammatory | NF-kB pathway inhibition |
Research Findings
Research indicates that the compound's efficacy is influenced by its molecular structure. The trifluoromethoxy group enhances lipophilicity, improving cell membrane permeability and bioavailability. Furthermore, computational modeling has provided insights into its binding affinities with target proteins, suggesting a strong interaction that could be exploited for drug development.
Eigenschaften
IUPAC Name |
[1,1-dioxo-4-[4-(trifluoromethoxy)phenyl]-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N2O4S/c1-15-10-12-26(13-11-15)21(28)20-14-27(18-4-2-3-5-19(18)32(20,29)30)16-6-8-17(9-7-16)31-22(23,24)25/h2-9,14-15H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRXJNYDXDGAFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.